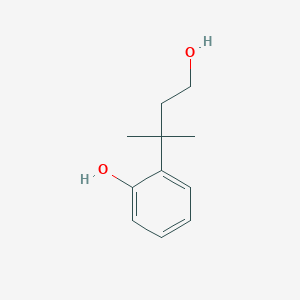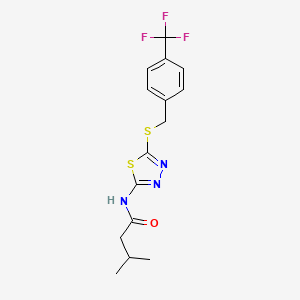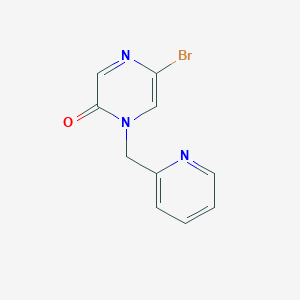
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1226419-40-4. It has a molecular weight of 197.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile” is 1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3 . This indicates the molecular formula of the compound is C12H11N3 .Physical And Chemical Properties Analysis
“2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile” is a colorless liquid with an aromatic odor . It has a boiling point of 179°F, a molecular weight of 41.1, a freezing point/melting point of -49°F, and a vapor pressure of 73 mmHg .Scientific Research Applications
Drug Discovery
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile: is a compound that can be utilized in the synthesis of 1,2,3-triazoles , which are a class of nitrogen-containing heterocycles . These triazoles are not found in nature but have found broad applications in drug discovery due to their stability and biological activity. They are structurally similar to amide bonds and have been used in the development of various medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
In organic synthesis, 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile can serve as an intermediate for the construction of more complex molecules. It’s particularly relevant in the synthesis of pyrazole derivatives, which are valuable for their applications in medicinal chemistry and as scaffolds in the synthesis of bioactive chemicals .
Polymer Chemistry
The compound’s potential in polymer chemistry is linked to its role in the synthesis of 1,2,3-triazoles . These triazoles can be incorporated into polymers to enhance their properties, such as chemical stability and hydrogen bonding ability, which are beneficial for creating high-performance materials .
Supramolecular Chemistry
In supramolecular chemistry, 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile could be involved in the formation of complex structures through non-covalent interactions. The triazole ring, which can be synthesized from this compound, is known for its ability to engage in hydrogen bonding and metal coordination, making it useful in the design of supramolecular assemblies .
Bioconjugation
The compound may be used in bioconjugation strategies, where it can be linked to biomolecules for various applications, including targeted drug delivery and the development of diagnostic tools. Its stable nature and the presence of a nitrile group make it a suitable candidate for such conjugations .
Chemical Biology
In chemical biology, 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile can be a building block for the synthesis of molecules that interact with biological systems. It can be used to create small molecules that modulate biological pathways or serve as probes to study biological processes .
Fluorescent Imaging
This compound could potentially be modified to develop fluorescent probes for imaging applications. By incorporating it into molecules with fluorescent properties, it can be used to visualize biological processes or for the non-invasive detection of diseases such as cancer .
Materials Science
Lastly, in materials science, the compound’s derivatives can be used to create new materials with desirable properties. For example, its incorporation into electronic materials could lead to the development of novel semiconductors or sensors .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have a short half-life and its bioavailability may be influenced by factors such as metabolism rate and the presence of transport proteins.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.
properties
IUPAC Name |
2-(5-methyl-1-phenylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNEVZEOWUCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)


![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)
![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)